Ethyl (3R)-3-acetamidobutanoate
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Overview
Description
Ethyl (3R)-3-acetamidobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an acetamido group, and a butanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3R)-3-acetamidobutanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-acetamidobutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate purification steps, such as distillation or crystallization, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-acetamidobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (3R)-3-acetamidobutanoic acid and ethanol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: (3R)-3-acetamidobutanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (3R)-3-acetamidobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The ester is employed in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (3R)-3-acetamidobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo enzymatic hydrolysis to release (3R)-3-acetamidobutanoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl (3R)-3-acetamidobutanoate can be compared with other similar esters, such as ethyl acetate and ethyl butanoate. While these compounds share a common ester functional group, this compound is unique due to the presence of the acetamido group and the specific stereochemistry at the 3-position. This uniqueness imparts distinct chemical and biological properties to the compound.
List of Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.
Ethyl butanoate: Another ester with a fruity aroma, used in flavorings and fragrances.
Methyl butanoate: Similar to ethyl butanoate but with a methyl group instead of an ethyl group.
Properties
IUPAC Name |
ethyl (3R)-3-acetamidobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGFASTXESCOHX-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462233 |
Source
|
Record name | CTK4D9680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187989-67-9 |
Source
|
Record name | CTK4D9680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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